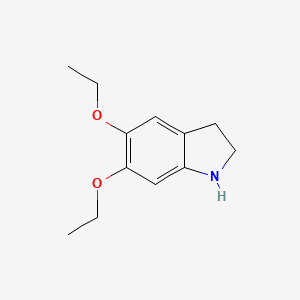
5,6-Diethoxyindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diethoxyindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two ethoxy groups attached to the indoline core. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxyindoline typically involves the ethylation of 5,6-dihydroxyindoline. One common method includes the reaction of 5,6-dihydroxyindoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5,6-Diethoxyindoline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted indoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5,6-Diethoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various indoline-based pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders. They are also used in the development of diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 5,6-Diethoxyindoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and DNA. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
5,6-Dihydroxyindoline: A precursor in the synthesis of 5,6-Diethoxyindoline, known for its role in melanin biosynthesis.
5,6-Dimethoxyindoline: Similar to this compound but with methoxy groups instead of ethoxy groups.
Indoline: The parent compound of this compound, lacking the ethoxy substituents.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5,6-diethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO2/c1-3-14-11-7-9-5-6-13-10(9)8-12(11)15-4-2/h7-8,13H,3-6H2,1-2H3 |
Clé InChI |
IRSABMWXFYRLME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C(=C1)CCN2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



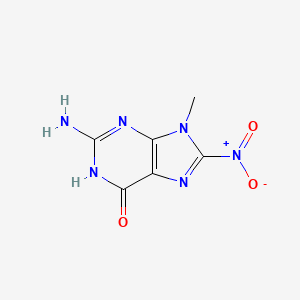

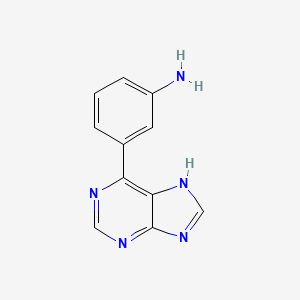
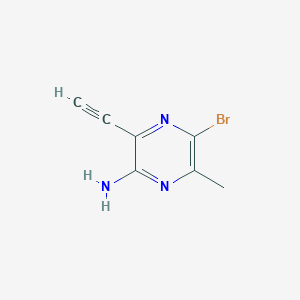
![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)
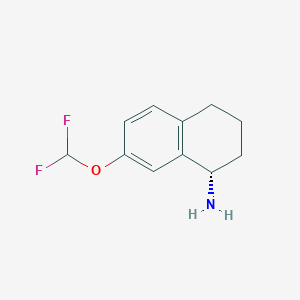




![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)


